

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7)

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Compound of Interest

Compound Name: 4-tert-Butylbenzenesulfonamide

Cat. No.: B193189

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonamide is a chemical compound with the CAS number 6292-59-7.[1] It is a white solid that serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Notably, it is a key building block and a known degradation impurity of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development.

Chemical and Physical Properties

4-tert-Butylbenzenesulfonamide is characterized by a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1] This structure influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value	Source
IUPAC Name	4-tert-butylbenzenesulfonamide	[4]
CAS Number	6292-59-7	[4]
Molecular Formula	C ₁₀ H ₁₅ NO ₂ S	[1][4]
InChI	InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)	[4]
InChIKey	KYDZEZNYRFJCSA-UHFFFAOYSA-N	[4]
SMILES	CC(C)(C)C1=CC=C(C(=C1)S(=O)(=O)N	[4]

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	213.3 g/mol	[1]
Melting Point	136-138°C	[1]
Boiling Point (Predicted)	337.2 ± 35.0°C	[1]
pKa (Predicted)	10.22 ± 0.10	[1]
Solubility	Slightly soluble in chloroform, sparingly soluble in ethyl acetate.	[1]
Appearance	White solid	[1]

Synthesis of 4-tert-Butylbenzenesulfonamide

The synthesis of **4-tert-Butylbenzenesulfonamide** can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Experimental Protocol 1: Synthesis from Benzene Sulfonamide

This method involves the reaction of benzene sulfonamide with a tert-butylation agent.^[1]

- Materials:
 - Benzene sulfonamide
 - tert-Butyl acrylate or tert-butyl propionate
 - Hafnium or zirconium tetrachloride (catalyst)
 - N-methyl pyrrolidone (solvent)
 - High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
- Procedure:
 - In a suitable reaction vessel, dissolve benzene sulfonamide in N-methyl pyrrolidone.
 - Add a catalytic amount of hafnium or zirconium tetrachloride to the solution.
 - Add tert-butyl acrylate or tert-butyl propionate to the reaction mixture.
 - Heat the mixture to approximately 150°C under reflux conditions.
 - Monitor the progress of the reaction using HPLC until the starting materials are completely consumed.
 - After completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the catalyst.

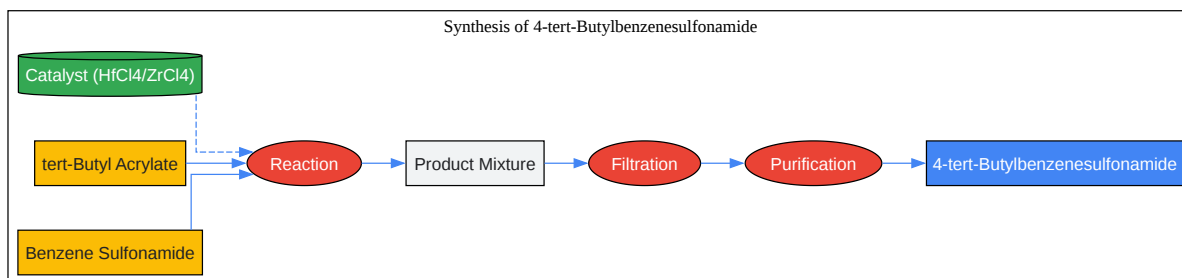
- Isolate the product by decompression and desolventization to yield high-purity **4-tert-Butylbenzenesulfonamide**.[\[1\]](#)

Experimental Protocol 2: Synthesis from 4-tert-Butylbenzenesulfonic Acid

This protocol involves the conversion of the corresponding sulfonic acid to the sulfonamide. The synthesis of the starting material, 4-tert-butylbenzenesulfonic acid, is also described.

- Part A: Synthesis of 4-tert-butylbenzenesulfonic acid[\[5\]](#)[\[6\]](#)
 - Materials:
 - tert-Butylbenzene
 - Fuming sulfuric acid (oleum)
 - Sodium bicarbonate
 - Sodium chloride
 - Water
 - Ice
 - Procedure:
 - In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C using an ice bath.
 - After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.
 - Pour the reaction mixture into water.
 - Partially neutralize the solution by carefully adding sodium bicarbonate.
 - Filter the solution to remove any solid impurities.

- To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.
 - Cool the solution in an ice bath to crystallize the product.
 - Collect the crystals by filtration and wash with a saturated sodium chloride solution.
 - The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.^[5]
^[6]
- Part B: Conversion to **4-tert-Butylbenzenesulfonamide** (General procedure)
 - Materials:
 - 4-tert-Butylbenzenesulfonic acid
 - Thionyl chloride or a similar chlorinating agent
 - Ammonia (aqueous or gaseous)
 - An appropriate organic solvent (e.g., dichloromethane)
 - Procedure:
 - Convert 4-tert-butylbenzenesulfonic acid to 4-tert-butylbenzenesulfonyl chloride by reacting it with a chlorinating agent like thionyl chloride.
 - Dissolve the resulting 4-tert-butylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
 - React the solution with an excess of ammonia (either bubbled through the solution or as a concentrated aqueous solution) to form **4-tert-Butylbenzenesulfonamide**.
 - The product can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.



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Synthesis Workflow of **4-tert-Butylbenzenesulfonamide**.

Role in Drug Development: Synthesis of Bosentan

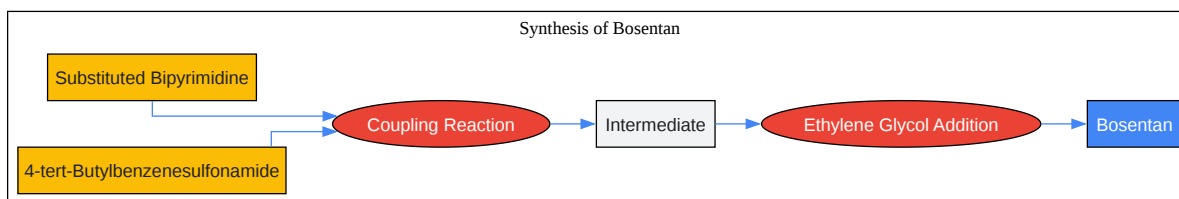
4-tert-Butylbenzenesulfonamide is a pivotal intermediate in the industrial synthesis of Bosentan.^{[2][7]} The process generally involves the reaction of **4-tert-Butylbenzenesulfonamide** with a substituted pyrimidine derivative.

Experimental Protocol: Synthesis of Bosentan from 4-tert-Butylbenzenesulfonamide

This protocol is a generalized representation based on patent literature.^{[7][8][9]}

- Materials:
 - **4-tert-Butylbenzenesulfonamide**
 - 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine
 - Potassium carbonate or other suitable base
 - Methyl isobutyl ketone (MIBK) or other suitable solvent

- Tetrabutylammonium bromide (phase transfer catalyst)
- Ethylene glycol
- Potassium tert-butyrate or another strong base
- Procedure:
 - Step 1: Formation of the intermediate
 - To a suspension of potassium carbonate in MIBK, add **4-tert-Butylbenzenesulfonamide**, 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine, and a catalytic amount of tetrabutylammonium bromide.[\[9\]](#)
 - Heat the suspension to reflux and remove the water that forms during the reaction azeotropically.[\[9\]](#)
 - Continue refluxing for several hours until the reaction is complete.[\[9\]](#)
 - Cool the reaction mixture and dilute with water to isolate the intermediate product, 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide.[\[9\]](#)
 - Step 2: Formation of Bosentan
 - Add the intermediate from Step 1 to a solution of a strong base, such as potassium tert-butyrate, in ethylene glycol under an inert atmosphere.[\[8\]](#)
 - Heat the mixture to around 110°C and maintain for an extended period (e.g., 24 hours).[\[8\]](#)
 - Cool the solution and dilute with water to induce crystallization.[\[8\]](#)
 - Filter the suspension to collect the crude Bosentan, which can be further purified by recrystallization.[\[8\]](#)



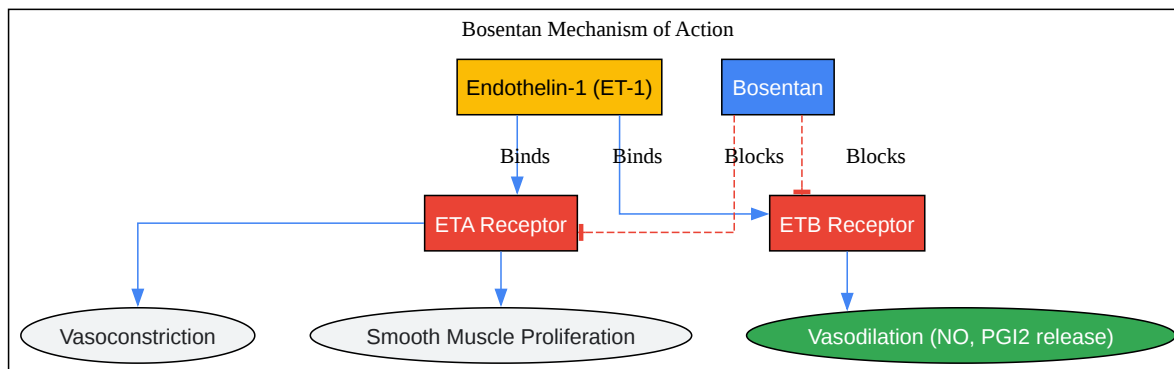
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Simplified Workflow for Bosentan Synthesis.

Biological Context and Significance

While **4-tert-Butylbenzenesulfonamide** is primarily an intermediate, the broader class of benzenesulfonamide derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[10][11][12] However, the primary biological relevance of **4-tert-Butylbenzenesulfonamide** is its role as a precursor to Bosentan.

Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors.[13][14][15] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, Bosentan leads to vasodilation, reduced pulmonary arterial pressure, and inhibition of smooth muscle proliferation.[13][14][16]



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Signaling Pathway of Bosentan Action.

Analytical Methods

The purity and identity of **4-tert-Butylbenzenesulfonamide** are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.

Table 3: Analytical and Spectroscopic Data

Technique	Data and Interpretation	Source
HPLC	Purity is typically determined by HPLC, with standards often exceeding 98.0%. It is also used to monitor reaction progress during synthesis.	[1]
GC-MS	Gas Chromatography-Mass Spectrometry can be used for identification and quantification. The mass spectrum provides information on the molecular weight and fragmentation pattern.	[4][17]
^1H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (as two doublets for a 1,4-disubstituted ring) and a singlet for the tert-butyl group.	[5]
^{13}C NMR	The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons.	[5]
IR Spectroscopy	The FT-IR spectrum would display characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), C-H stretches, and C=C stretches of the aromatic ring.	[5]

Mass Spectrometry

Provides the molecular weight of the compound. The molecular ion peak would be observed at m/z 213.3. [4]

Safety and Handling

4-tert-Butylbenzenesulfonamide is classified as an irritant and may be harmful if swallowed or inhaled.[1][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

- Personal Protective Equipment (PPE): It is recommended to wear protective gloves, eye protection, and appropriate clothing to minimize exposure.[1]
- Handling: Use in a well-ventilated area. Avoid dust formation. Do not breathe vapors, mist, or gas.[18]
- Storage: Store in a sealed container at room temperature to maintain stability.[1]
- First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[18]

Conclusion

4-tert-Butylbenzenesulfonamide (CAS 6292-59-7) is a commercially significant chemical intermediate, primarily valued for its indispensable role in the synthesis of the pharmaceutical agent Bosentan.[1] Its well-defined chemical and physical properties, along with established synthetic routes, make it a reliable building block in complex organic synthesis. While the compound itself does not have direct therapeutic applications, its importance in the production of life-saving medications for pulmonary arterial hypertension underscores its relevance to the pharmaceutical industry.[1] Ongoing research may explore its potential in other synthetic applications, leveraging its unique chemical structure.[1] Proper handling and adherence to safety protocols are essential when working with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193189#4-tert-butylbenzenesulfonamide-cas-number-6292-59-7>]

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